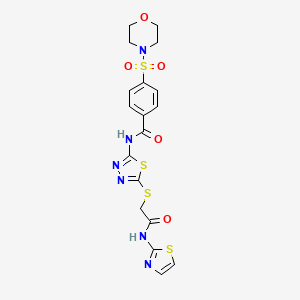

4-(morpholinosulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Historical Development of Thiadiazole-Based Therapeutic Agents

Thiadiazole derivatives have occupied a central role in medicinal chemistry since the mid-20th century, with seminal compounds like acetazolamide (9 ) and methazolamide (10 ) establishing the 1,3,4-thiadiazole scaffold as a privileged structure for carbonic anhydrase inhibition. These early successes demonstrated how the thiadiazole ring’s electronic properties and hydrogen-bonding capacity could be harnessed for targeted enzyme modulation. Subsequent research expanded the therapeutic scope of thiadiazoles, leading to anticancer agents such as cefazolin (13 ) and antitrypanosomal compounds like megazole (11 ).

The structural versatility of thiadiazoles allows for strategic substitutions at the 2- and 5-positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, Karabanovich et al. demonstrated that 5-substituted-2-[(3,5-dinitrobenzyl)-sulfanyl]-1,3,4-thiadiazoles exhibit exceptional anti-tubercular activity (MIC: 0.03 μM), outperforming first-line drugs through optimized dinitrobenzylsulfanyl substitutions. Similarly, Romagnoli et al. developed imidazo[1,2-b]thiadiazole hybrids with submicromolar cytotoxicity (IC~50~: 0.17–0.87 μM) against leukemia and breast cancer cell lines. These advancements underscore the thiadiazole nucleus’s adaptability in addressing diverse therapeutic challenges.

Significance of Morpholinosulfonyl Functionalization in Bioactive Compounds

The morpholinosulfonyl group (–SO~2~-morpholine) represents a strategic fusion of sulfonamide’s enzyme-inhibitory potential with morpholine’s solubility-enhancing properties. This functional group first gained prominence in carbonic anhydrase inhibitors, where the sulfonamide moiety coordinates zinc ions at the enzyme’s active site. Acetazolamide’s clinical success as a glaucoma treatment (via topical carbonic anhydrase inhibition) validated the sulfonamide-thiadiazole pharmacophore.

Incorporating the morpholine ring addresses historical limitations of early sulfonamide drugs, particularly poor aqueous solubility and blood-brain barrier penetration. The morpholine’s oxygen atom engages in hydrogen bonding with water molecules, while its saturated six-membered ring reduces metabolic degradation compared to aromatic systems. Recent studies on cocrystallization strategies, such as the ACZ-PABA cocrystal, have further demonstrated how sulfonamide-containing compounds can be optimized for enhanced bioavailability through solid-state engineering. These developments create a robust foundation for deploying morpholinosulfonyl groups in next-generation enzyme inhibitors.

Importance of Thiazole-Thiadiazole Hybrid Molecules in Drug Discovery

The conjugation of thiazole and thiadiazole rings creates synergistic electronic effects that enhance target binding and metabolic stability. Thiazole’s sulfur and nitrogen atoms participate in π-π stacking and hydrogen-bond interactions, complementing the thiadiazole’s hydrogen-bond acceptor profile. Amin et al. exemplified this strategy through coumarin-thiadiazole hybrids showing broad-spectrum anticancer activity (IC~50~: 30.7–398 μg·mL^-1^ against HepG-2, HCT-116, and MCF-7 lines).

Notably, the thiazole-thiadiazole framework enables dual targeting of parasitic and oncological pathways. Tatar et al. synthesized 5-(4-chlorophenyl)-1,3,4-thiadiazole-3-thioureas with anti-tubercular activity (MIC: 10.96 μM) and molecular docking scores comparable to first-line drugs. Parallel work on imidazo-thiadiazole derivatives by Romagnoli et al. yielded compounds with 170 nM potency against L1210 leukemia cells, highlighting the scaffold’s adaptability. These precedents validate the hybrid approach embodied in the title compound.

Evolution of Benzamide-Containing Heterocycles in Medicinal Chemistry

Benzamide motifs have evolved from simple enzyme inhibitors to multifunctional anticancer agents through strategic heterocyclic appendages. The parent benzamide structure provides a planar aromatic surface for intercalation or protein binding, while substituents modulate selectivity and potency. Chowrasia et al. demonstrated this principle with fluorinated thiadiazole-benzamide hybrids exhibiting IC~50~ values of 15–22.1 μM against leukemia and breast cancer models.

Modern benzamide derivatives frequently incorporate sulfonamide or morpholine groups to enhance target affinity. For example, the ACZ-PABA cocrystal improved acetazolamide’s tabletability and dissolution profile, achieving 94.3% drug release within 45 minutes compared to 32.5% for pure acetazolamide. Such innovations highlight the critical role of benzamide optimization in overcoming formulation challenges while maintaining therapeutic efficacy.

Research Trajectory and Current Focus on Thiadiazole-Thiazole Conjugates

Contemporary drug discovery increasingly prioritizes multi-target ligands capable of addressing complex disease pathways. The title compound epitomizes this trend through its integration of:

- A 1,3,4-thiadiazole core for enzyme inhibition

- A thiazole-ethylthio linker for enhanced membrane permeability

- A morpholinosulfonyl-benzamide module for solubility and target engagement

Recent studies on similar conjugates, such as 5-nitroheteroaryl-1,3,4-thiadiazoles with antileishmanial activity (IC~50~: 0.08 μM), and imidazo-thiadiazoles with antiplasmodial effects (EC~50~: 284–297 nM), provide mechanistic insights applicable to this molecule. The compound’s structural complexity reflects advanced SAR principles, positioning it as a candidate for evaluation against cancer, infectious diseases, and enzyme-driven pathologies.

Table 1: Key Pharmacophores in 4-(Morpholinosulfonyl)-N-(5-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S4/c25-14(20-16-19-5-10-30-16)11-31-18-23-22-17(32-18)21-15(26)12-1-3-13(4-2-12)33(27,28)24-6-8-29-9-7-24/h1-5,10H,6-9,11H2,(H,19,20,25)(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPJGSHDVQGWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

Attachment of the Thiazolylaminoethylthio Group: The thiadiazole-2-thiol is then reacted with 2-bromo-2-(thiazol-2-ylamino)ethanone to introduce the thiazolylaminoethylthio group.

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-aminobenzenesulfonyl chloride with morpholine to form 4-(morpholinosulfonyl)aniline, which is then acylated with the previously synthesized thiadiazole derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and thiazole moieties.

Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.

Substitution: The benzamide and thiadiazole rings can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential as a biochemical probe or as a lead compound for drug discovery. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound may find applications in the development of new materials or as a catalyst in chemical processes. Its unique properties could lead to the creation of innovative products and technologies.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to five analogs (Table 1) based on substituent variations, synthesis routes, and reported activities.

Table 1: Structural and Functional Comparison of Key Analogs

Key Findings

Core Heterocycle Influence: Thiadiazole (target compound) vs. oxadiazole (compounds in ): Thiadiazoles generally exhibit higher metabolic stability due to sulfur’s electronegativity, whereas oxadiazoles may enhance solubility .

Sulfonyl Group Variations: Morpholinosulfonyl (target) vs. dipropylsulfamoyl (): The morpholine ring enhances water solubility and may reduce cytotoxicity, as observed in sulfonamide-based drugs . Nitro-substituted analogs () show stronger electron-withdrawing effects, which could improve antimicrobial activity but increase toxicity risks.

Antifungal activity in correlates with the thioxo-oxadiazole group, suggesting the target compound’s thiadiazole-thiol moiety may share similar mechanisms.

Synthesis Complexity :

- The target compound’s synthesis (morpholine-sulfur coupling) requires stringent conditions compared to nitro or chloro derivatives, impacting scalability .

Biological Activity

The compound 4-(morpholinosulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule recognized for its potential biological activities. Its structure incorporates various functional groups that may influence its pharmacological properties, particularly in the context of anticancer and antimicrobial activities.

Chemical Structure and Properties

This compound features a morpholino sulfonyl group, a benzamide moiety, and a thiazole-thiadiazole ring system. These structural components are often associated with significant biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₃S₂ |

| Molecular Weight | 366.44 g/mol |

| CAS Number | 954614-78-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and signaling pathways involved in disease processes. Preliminary studies suggest that it may inhibit certain enzymes critical for cellular proliferation and survival.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.

- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells by affecting mitochondrial pathways.

- Cell Cycle Arrest : Evidence suggests that this compound may cause cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

Biological Activity Studies

Several studies have explored the biological activity of this compound and its analogs:

Antitumor Activity

A study indicated that compounds structurally related to this benzamide exhibited significant antitumor effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value ranging from 6.92 to 8.99 μM across different cell lines, indicating potent cytotoxicity.

| Cell Line | IC50 (μM) | Inhibition Rate (%) at 30 μM |

|---|---|---|

| HepG2 | 6.92 | 99.98 |

| A549 | 8.99 | 100.07 |

| DU145 | 7.89 | 99.93 |

| MCF7 | 8.26 | 100.39 |

Case Studies and Experimental Findings

- Cell Viability Assays : MTT assays were conducted to evaluate the cytotoxic effects of the compound on HepG2 cells, showing concentration-dependent inhibition.

- Apoptosis Detection : Flow cytometry was used to assess apoptosis rates in treated cells, revealing significant increases in apoptotic populations after treatment with the compound.

- Mechanistic Studies : Western blot analyses indicated alterations in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins following treatment, suggesting that the compound activates mitochondrial pathways leading to cell death.

Q & A

Q. Optimization factors :

- Solvent choice : DMF/DCM enhances solubility of intermediates, while DMSO improves reaction rates for polar groups .

- Catalysts : Triethylamine for deprotonation during sulfonylation .

- Temperature : Maintaining 0–5°C during thiourea reactions minimizes side products .

Yield/purity trade-offs : Higher temperatures accelerate reactions but reduce purity; HPLC monitoring (C18 columns, acetonitrile/water gradient) is recommended for quality control .

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure, and what specific data points should be prioritized?

Answer:

- NMR Spectroscopy :

- 1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for benzamide), morpholine protons (δ 3.5–3.7 ppm), and thiazole NH (δ 10–12 ppm) .

- 13C NMR : Confirm sulfonyl (δ 40–50 ppm) and carbonyl (δ 165–175 ppm) groups .

- 2D NMR (COSY, HSQC) : Resolve connectivity between thiadiazole and benzamide moieties .

- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of morpholine group) .

Priority data : Cross-validate NH proton shifts (thiazole vs. amide) and sulfonyl group integrity via IR/NMR .

Basic: What functional groups are critical for its chemical reactivity and bioactivity?

Answer:

Key groups include:

- Morpholinosulfonyl : Electron-withdrawing properties enhance binding to enzyme active sites (e.g., kinase inhibitors) .

- Thiadiazole ring : π-π stacking with aromatic residues in target proteins .

- Thioether linkage (-S-) : Susceptible to oxidation, impacting stability under physiological conditions .

- Thiazol-2-ylamino : Hydrogen-bond donor/acceptor for receptor interactions .

Reactivity : The thioether can undergo oxidation to sulfoxide/sulfone derivatives, altering bioactivity. Controlled oxidation studies (H2O2, 0°C) are recommended to assess this .

Advanced: How can researchers design experiments to elucidate the structure-activity relationship (SAR) regarding enzyme inhibition?

Answer:

Methodological steps :

Analog synthesis : Modify substituents (e.g., replace morpholine with piperazine; halogenate thiadiazole) .

In vitro assays :

- Kinase inhibition : Use ATP-Glo assays (IC50 determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, HepG2) .

Computational modeling : Molecular docking (AutoDock Vina) to predict binding to kinases (e.g., EGFR) .

Example SAR finding : Morpholinosulfonyl enhances potency against EGFR by 3-fold compared to unsubstituted analogs .

Advanced: How should contradictory bioactivity data across studies be analyzed?

Answer:

Root causes :

- Purity discrepancies : HPLC-determined purity <95% may skew IC50 values .

- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or serum concentrations .

Q. Resolution strategies :

- Orthogonal assays : Confirm anticancer activity via both MTT and colony formation assays .

- Standardized protocols : Use identical buffer conditions (pH 7.4, 10% FBS) and compound stock solutions (DMSO) .

- Meta-analysis : Compare logP and solubility data (e.g., shake-flask method) to correlate bioactivity with physicochemical properties .

Advanced: What strategies optimize the compound’s stability for in vivo studies?

Answer:

Degradation pathways :

- Hydrolysis : Amide bond cleavage at pH >8.0 .

- Oxidation : Thioether to sulfoxide in presence of CYP450 enzymes .

Q. Stabilization methods :

- Formulation : Use PEGylated nanoparticles to shield thioether from oxidation .

- Prodrug design : Mask thiazol-2-ylamino as a tert-butoxycarbonyl (Boc) derivative .

- Storage : Lyophilize at -80°C under argon; avoid repeated freeze-thaw cycles .

Analytical validation : Monitor stability via UPLC-MS at t = 0, 24, 48 hours in simulated gastric fluid (pH 2.0) and plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.